FGFR Inhibitory Potency of 4-Substituted Analogs vs. Alternative Scaffolds
Derivatives based on the 4-aminomethyl-7-azaindole scaffold, such as compound 4h, demonstrate potent inhibitory activity against the FGFR family of kinases. This contrasts sharply with earlier-generation compounds based on the same core. For instance, the unoptimized lead compound 1 exhibited an IC50 of 1.9 μM for FGFR1. Through structure-based optimization around the 4-position, compound 4h achieved a 271-fold increase in potency against FGFR1, with an IC50 of 7 nM [1].
| Evidence Dimension | Potency against FGFR1 |
|---|---|
| Target Compound Data | IC50 = 7 nM (Compound 4h) |
| Comparator Or Baseline | IC50 = 1900 nM (Compound 1) |
| Quantified Difference | 271-fold increase in potency |
| Conditions | In vitro kinase assay |
Why This Matters
This data demonstrates that chemical optimization at the 4-position of the pyrrolopyridine core is essential for achieving high potency, validating the utility of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine as a starting point for generating potent FGFR inhibitors.
- [1] Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. doi:10.1039/d1ra02660g View Source
